

A Comprehensive Technical Guide to Deuterated Diglyme (Diglyme-d14)

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on deuterated diglyme, a critical solvent in various chemical applications. This document details its physicochemical properties, outlines experimental protocols for its use, and illustrates relevant chemical workflows.

Core Properties of Deuterated Diglyme

Deuterated diglyme, specifically per-deuterated diglyme or **Diglyme-d14**, is a vital tool in mechanistic studies, particularly in NMR spectroscopy and reactions where the kinetic isotope effect is investigated. Its Chemical Abstracts Service (CAS) number is 38086-00-9.[1][2][3]

Quantitative Data Summary

The physical and chemical properties of **Diglyme-d14** are summarized in the table below, with comparisons to its non-deuterated counterpart where available.



| Property | Deuterated Diglyme (Diglyme-d14) | Non-Deuterated Diglyme |
|---------------------------------------|---|---|
| CAS Number | 38086-00-9[1][2][3] | 111-96-6[1][4] |
| Molecular Formula | C ₆ D ₁₄ O ₃ [2] | C ₆ H ₁₄ O ₃ [4] |
| Molecular Weight | 148.26 g/mol [1][2][3][5] | 134.17 g/mol [6] |
| Appearance | Colorless oily liquid[2] | Colorless liquid[7][8] |
| Isotopic Purity | ≥97 atom % D; typically ~98% [1][2] | N/A |
| Chemical Purity | ≥98%[1] | Varies by grade |
| Boiling Point | 162 °C[2][9] | 162 °C[6][8][10] |
| Melting Point | -68 °C[2][9] | -64 °C to -68 °C[6][8][10] |
| Density | 1.035 g/cm ³ [2] | ~0.944 g/mL at 20 °C[8][10] |
| Refractive Index (n ²⁰ /D) | Not readily available | 1.408 - 1.4097[7][10] |
| Solubility | Miscible with water and hydrocarbons[10] | Miscible with water and organic solvents[4][8] |

Key Applications and Experimental Protocols

Deuterated diglyme's primary applications stem from its properties as a high-boiling aprotic solvent and its isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are fundamental in ¹H NMR spectroscopy to avoid large solvent signals that would otherwise obscure the analyte's signals.[11][12] **Diglyme-d14** is employed when its specific solubility characteristics or high boiling point are required for the sample and experimental conditions.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

• Sample Weighing: Accurately weigh 10-50 mg of the analyte into a clean, dry vial.

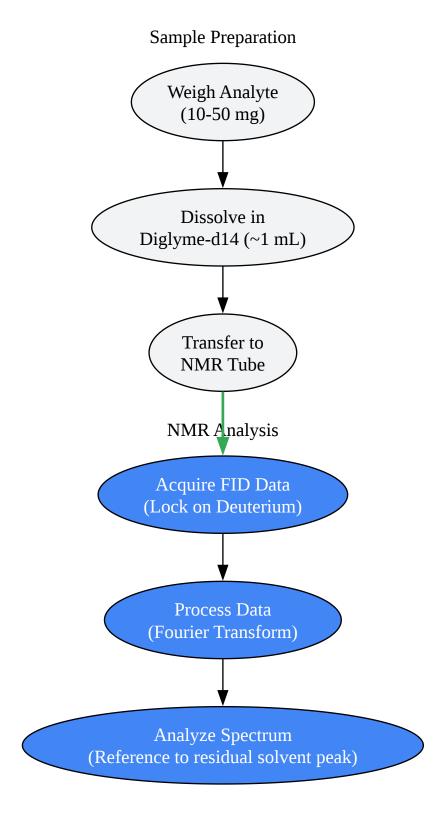
Foundational & Exploratory





- Solvent Addition: Add approximately 0.75-1.0 mL of **Diglyme-d14** to the vial.
- Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, gentle warming can be applied, taking advantage of diglyme's high boiling point.
- Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube. This is crucial as suspended solids can degrade the spectral quality.[13]
- Transfer: Transfer the clear solution to a standard 5 mm NMR tube to a depth of approximately 4-6 cm.[13]
- Locking and Shimming: The instrument's field-frequency lock will utilize the deuterium signal from the solvent to stabilize the magnetic field.[12][13]
- Referencing: The residual protio-solvent peaks of **Diglyme-d14** can be used for spectral calibration. Common residual peaks appear as broad signals around 3.49, 3.40, and 3.22 ppm.[9]





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Caption: Generalized workflow for the synthesis of an alcohol via a Grignard reaction.

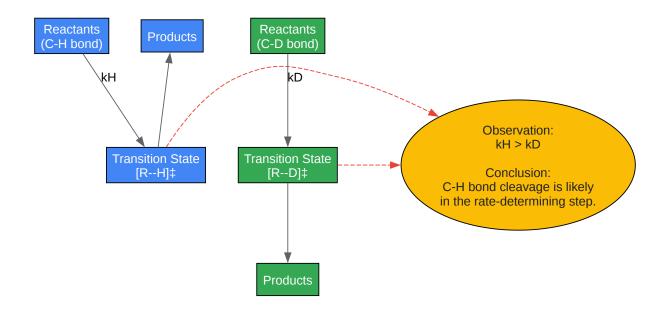


The Kinetic Isotope Effect (KIE)

The primary reason for using a deuterated solvent like **Diglyme-d14** in mechanistic studies is to probe the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.

[14]A C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium, resulting in a "primary" KIE (kH/kD > 1). I[14]f the solvent itself participates in the rate-determining step (e.g., as a proton source or a ligand), a solvent isotope effect may be observed. T[15][16]he absence of a significant KIE can help to rule out mechanisms where C-H bond cleavage is rate-limiting.

Logical Diagram of the Kinetic Isotope Effect



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Caption: Conceptual diagram illustrating the primary kinetic isotope effect.



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